Androst-1-ene-3,17-dione is derived from naturally occurring steroids, specifically testosterone. It can be synthesized through various chemical pathways, making it an important intermediate in steroid chemistry. The compound is categorized under androgens due to its structural similarities to testosterone, and it exhibits biological activity related to androgen receptors.
The synthesis of Androst-1-ene-3,17-dione can be accomplished through several methods:
The molecular structure of Androst-1-ene-3,17-dione features a steroid backbone with specific functional groups that define its chemical properties:
The structural representation can be denoted as follows:
This structure allows for interactions with androgen receptors, influencing various physiological processes.
Androst-1-ene-3,17-dione participates in several chemical reactions:
The mechanism of action for Androst-1-ene-3,17-dione primarily involves its interaction with androgen receptors in target tissues:
Androst-1-ene-3,17-dione exhibits distinct physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 286.41 g/mol |
Melting Point | Approximately 170°C |
Solubility | Soluble in organic solvents like ethanol and chloroform |
Stability | Stable under normal conditions but sensitive to light |
These properties are crucial for its handling in laboratory settings and its formulation in pharmaceutical applications.
Androst-1-ene-3,17-dione has various applications in scientific research and medicine:
Androst-1-ene-3,17-dione (C₁₉H₂₆O₂) is a synthetic steroid molecule characterized by an unusual Δ¹-double bond in its A-ring. This structural modification differentiates it from the more prevalent endogenous steroid androst-4-ene-3,17-dione (androstenedione) and confers distinct biochemical properties. As a key intermediate in specialized steroidogenic pathways, it functions primarily as a prohormone to bioactive metabolites with androgenic and anabolic activities. Its study provides insights into structure-activity relationships within the steroid nucleus and offers applications in pharmaceutical synthesis [3] [9].
Systematic Nomenclature:The compound is formally named 5α-androst-1-ene-3,17-dione according to IUPAC conventions. This denotes:
Structural Distinctions from Androstenedione:Unlike the endogenous precursor androst-4-ene-3,17-dione (Δ⁴-dione), which features a conjugated Δ⁴-3-ketone system, androst-1-ene-3,17-dione possesses a non-conjugated Δ¹-double bond adjacent to the 3-ketone. This imparts significant differences in reactivity, metabolic stability, and biological function [2] [9].
Table 1: Structural Comparison of Key Androstenedione Isomers
Characteristic | Androst-1-ene-3,17-dione | Androst-4-ene-3,17-dione |
---|---|---|
Systematic Name | 5α-Androst-1-ene-3,17-dione | Androst-4-ene-3,17-dione |
A-ring Configuration | 1,2-Dehydro with 5α-reduction | Δ⁴-3-keto conjugated system |
CAS Registry Number | Not listed in search results | 63-05-8 |
Molecular Formula | C₁₉H₂₆O₂ | C₁₉H₂₆O₂ |
Molecular Weight (g/mol) | 286.415 | 286.415 |
PubChem CID | 22823894 (as Androst-1-ene-3,17-dione) | 6128 |
Key Biotransformation | Reduction to 1-testosterone | Precursor to testosterone or estrone |
Stereochemical Considerations:The 5α-hydrogen configuration (A/B ring trans fusion) is a critical feature, distinguishing it from potential 5β-isomers. This configuration influences its metabolic reduction pathway and receptor binding affinity of downstream metabolites [3] [6].
Androst-1-ene-3,17-dione was not identified as a natural hormone but emerged from synthetic steroid chemistry efforts:
Early Synthetic Challenges (1960s-1990s):Initial routes focused on introducing the Δ¹-bond into 5α-androstane derivatives. Early methods using bromination/dehydrobromination or selenium dioxide oxidation faced issues with low yields and formation of undesirable Δ⁴-isomer byproducts [3] [5].
Synthetic Refinement (2006):A breakthrough synthesis was published in Steroids using stanolone acetate (17β-acetoxy-5α-androstan-3-one) as the starting material. The optimized 4-step sequence featured:
Prohormone Patenting (2001):Its development as a potential prohormone was recognized in US Patent US20010041698A1, highlighting its conversion in vivo to the potent anabolic androgen 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one) via 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes [6].
Regulatory Status:Recognition of its anabolic potential led to its inclusion on the World Anti-Doping Agency (WADA) Prohibited List as a banned anabolic agent [9].
While not a natural endogenous steroid, androst-1-ene-3,17-dione serves as a strategic metabolic intermediate in synthetic pathways targeting potent bioactive steroids:
Table 2: Key Enzymes Interacting with Androst-1-ene-3,17-dione and Metabolites
Enzyme | Action on Androst-1-ene-3,17-dione | Resulting Metabolite | Biological Significance |
---|---|---|---|
17β-HSD (Types 3, 5) | Reduction of C17 ketone to alcohol | 1-Testosterone | Primary activation; Potent androgen/anabolic steroid |
CYP19 (Aromatase) | No significant activity | None | Prevents estrogen formation; Pure androgenicity |
5α-Reductase (Types I/II) | No activity (already 5α-reduced) | None | Bypasses need for tissue-specific activation |
3α/3β-HSD | Potential reduction at C3 | 3α/β-OH-1-ene-17-one derivatives (minor path) | Potential inactivation (slower than for DHT) |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0